molecular formula C13H17ClN2O B3852394 1-(2-chlorobenzyl)-4-piperidinecarboxamide

1-(2-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B3852394
M. Wt: 252.74 g/mol
InChI Key: PPPNJNWYRALNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as CX-717, is a novel compound that has been studied for its potential use as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to improve memory and attention in animal studies, and it is currently being investigated for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

1-(2-chlorobenzyl)-4-piperidinecarboxamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the process of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By enhancing the activity of these receptors, 1-(2-chlorobenzyl)-4-piperidinecarboxamide may improve the brain's ability to form and store memories.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 1-(2-chlorobenzyl)-4-piperidinecarboxamide has been found to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied in animal models, and its effects on cognitive function are well-established. This makes it a useful tool for studying the mechanisms of cognitive enhancement and for developing new treatments for cognitive disorders. However, one limitation of using 1-(2-chlorobenzyl)-4-piperidinecarboxamide is that its effects on humans are not yet well-understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new ampakines that may have even greater cognitive-enhancing effects than 1-(2-chlorobenzyl)-4-piperidinecarboxamide. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-chlorobenzyl)-4-piperidinecarboxamide for maximum cognitive enhancement. Finally, the safety and long-term effects of 1-(2-chlorobenzyl)-4-piperidinecarboxamide on human health need to be further investigated.

Scientific Research Applications

1-(2-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied in animal models, where it has been found to enhance cognitive function. In one study, rats treated with 1-(2-chlorobenzyl)-4-piperidinecarboxamide showed improved performance in a spatial memory task compared to control animals. Another study found that 1-(2-chlorobenzyl)-4-piperidinecarboxamide improved attention and working memory in monkeys. These findings suggest that 1-(2-chlorobenzyl)-4-piperidinecarboxamide may have potential as a cognitive enhancer in humans.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPNJNWYRALNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.